molecular formula C8H18O B8253612 (2S)-2-ethylhexan-1-ol

(2S)-2-ethylhexan-1-ol

Cat. No.: B8253612
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-QMMMGPOBSA-N
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Description

(2S)-2-ethylhexan-1-ol is an organic compound that belongs to the class of alcohols. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-ethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-ethylhexanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of 2-ethylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The hydrogenation reaction converts the aldehyde group to an alcohol group, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form 2-ethylhexane using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products

    Oxidation: 2-ethylhexanoic acid.

    Reduction: 2-ethylhexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-ethylhexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is used as a solvent and in the production of plasticizers and lubricants.

Mechanism of Action

The mechanism of action of (2S)-2-ethylhexan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group of the compound is crucial for its reactivity, allowing it to participate in hydrogen bonding and other interactions that facilitate its effects.

Comparison with Similar Compounds

Similar Compounds

    2-ethylhexanol: A structural isomer with similar physical properties but different stereochemistry.

    2-ethylhexanoic acid: The oxidized form of (2S)-2-ethylhexan-1-ol.

    2-ethylhexane: The fully reduced form of the compound.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific three-dimensional arrangement allows it to interact differently with other chiral molecules, making it a crucial component in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(2S)-2-ethylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWUKEYIRIRTPP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Subsequently, there were introduced into a four neck flask of the same type as used above 120 g of the aromatic polymer obtained above, 100 g of methylisobutyl ketone, 200 g of toluene, and 0.04 g of 2-ethylhexanol-modified chloroplatinic acid, followed by azeotropic dehydration for 1 hour. Thereafter, 80 g of organopolysiloxanes indicated in Table 1 were, respectively, dropped at a refluxing temperature in 30 minutes and agitated for reaction at the same temperature for 4 hours. The resulting product was washed with water and the solvent was distilled off under reduced pressure to obtain reaction products (copolymers I, II, and III).
[Compound]
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.
[Compound]
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Reaction Step One
Quantity
69.66 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
26.35 g
Type
solvent
Reaction Step One
Quantity
231.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

250.4 g of sodium decanolate (sodium salt of decanol) and 27.7 g of 1-decanol are treated at 200° C. with 113 g of tetraethylene glycol monobutyl ether. A clear solution has formed within 10 minutes. 142 g of high-naphthene neutral oil is added at 140° C., and the mixture is cooled to room temperature with stirring. The mixture which can be poured easily at 25° C. has the composition:
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:
[Compound]
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-ethylhexan-1-ol
Reactant of Route 2
(2S)-2-ethylhexan-1-ol
Reactant of Route 3
(2S)-2-ethylhexan-1-ol
Reactant of Route 4
Reactant of Route 4
(2S)-2-ethylhexan-1-ol
Reactant of Route 5
(2S)-2-ethylhexan-1-ol
Reactant of Route 6
(2S)-2-ethylhexan-1-ol

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